Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
CAS No.: 173725-22-9
Cat. No.: VC20752237
Molecular Formula: C22H37NO9
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 173725-22-9 |
---|---|
Molecular Formula | C22H37NO9 |
Molecular Weight | 459.5 g/mol |
IUPAC Name | [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C22H37NO9/c1-6-7-8-9-10-11-12-28-22-19(23-14(2)24)21(31-17(5)27)20(30-16(4)26)18(32-22)13-29-15(3)25/h18-22H,6-13H2,1-5H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1 |
Standard InChI Key | MKWRBOCGIQFSER-ZGJYDULXSA-N |
Isomeric SMILES | CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
SMILES | CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Canonical SMILES | CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Introduction
Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is a glycoside compound with significant implications in biochemical research and potential pharmaceutical applications. This compound features a glucopyranoside structure modified with acetyl groups and an octyl chain, making it a subject of interest in studies related to glycosylation and drug delivery systems.
Synthesis and Characterization
Synthesis Methodology:
The synthesis of Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside typically involves the acetylation of glucosamine derivatives followed by the introduction of the octyl group. The process may involve several steps including protection of functional groups, acetylation reactions, and purification through chromatography techniques.
Characterization Techniques:
The characterization of this compound is performed using various analytical methods including:
-
Nuclear Magnetic Resonance (NMR): To confirm the structure and purity.
Technique | Result |
---|---|
1H NMR | Confirmed |
Mass Spectrometry | Confirmed |
HPLC | 95-98% purity |
Biological Activity
Recent studies have indicated that glycosides like Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside exhibit various biological activities including:
-
Anticancer Properties: Research has shown that similar compounds can induce apoptosis in cancer cell lines by activating caspases involved in the apoptotic pathway.
Applications in Pharmaceutical Research
The unique structure of Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside makes it a candidate for:
-
Drug Delivery Systems: Its glycosidic nature allows for potential use in targeted drug delivery mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume